molecular formula C7H11NO4 B14336181 Methyl 4-(carbamoyloxy)pent-2-enoate CAS No. 94944-18-0

Methyl 4-(carbamoyloxy)pent-2-enoate

Cat. No.: B14336181
CAS No.: 94944-18-0
M. Wt: 173.17 g/mol
InChI Key: ATZBOVFCGNYIIN-UHFFFAOYSA-N
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Description

Methyl 4-(carbamoyloxy)pent-2-enoate is an organic compound with a unique structure that includes both ester and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(carbamoyloxy)pent-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-hydroxy-2-pentenoate with an isocyanate under mild conditions. The reaction typically proceeds at room temperature and can be catalyzed by a base such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(carbamoyloxy)pent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester or carbamate groups under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or carbamates, depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(carbamoyloxy)pent-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(carbamoyloxy)pent-2-enoate involves its interaction with various molecular targets. The ester and carbamate groups can undergo hydrolysis, releasing active compounds that interact with enzymes or receptors. The pathways involved may include esterases and carbamate hydrolases, which facilitate the breakdown of the compound into its active forms .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxy-2-pentenoate: A precursor in the synthesis of methyl 4-(carbamoyloxy)pent-2-enoate.

    Ethyl 4-(carbamoyloxy)pent-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 4-(carbamoyloxy)but-2-enoate: Similar structure but with a shorter carbon chain.

Uniqueness

This compound is unique due to its combination of ester and carbamate functional groups, which provide versatile reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

CAS No.

94944-18-0

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

methyl 4-carbamoyloxypent-2-enoate

InChI

InChI=1S/C7H11NO4/c1-5(12-7(8)10)3-4-6(9)11-2/h3-5H,1-2H3,(H2,8,10)

InChI Key

ATZBOVFCGNYIIN-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC(=O)OC)OC(=O)N

Origin of Product

United States

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